molecular formula C6H11NSSi B1297445 2-(Trimethylsilyl)thiazole CAS No. 79265-30-8

2-(Trimethylsilyl)thiazole

Cat. No. B1297445
CAS RN: 79265-30-8
M. Wt: 157.31 g/mol
InChI Key: VJCHUDDPWPQOLH-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)thiazole is a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments, en route to higher carbohydrates .


Synthesis Analysis

2-(Trimethylsilyl)thiazole can be prepared from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . It can be easily prepared on a multigram scale .


Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)thiazole is C6H11NSSi .


Chemical Reactions Analysis

2-(Trimethylsilyl)thiazole is an effective one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes, and dialdoses .


Physical And Chemical Properties Analysis

2-(Trimethylsilyl)thiazole has a boiling point of 51–53°C/10 mmHg, a density of 0.992 g/mL, and a refractive index of 1.4980 . It is insoluble in water but very soluble in CH2Cl2, diethyl ether, and THF . It is supplied in liquid form .

Scientific Research Applications

1. Use in Acyclic Stereoselective Strategies

  • Application Summary : 2-(Trimethylsilyl)thiazole is used in the development of new organometallic reagents for acyclic stereoselective strategies .

2. Metalation of Thiazoles and Benzothiazoles

  • Application Summary : 2-(Trimethylsilyl)thiazole is used in the metalation of thiazoles and benzothiazoles .
  • Methods of Application : The compound is generated from thiazole by the addition of 1 eq. n-BuLi and 1 eq. TMSCl .
  • Results or Outcomes : The power of these metalated reactions is demonstrated in the total synthesis of the thiazolyl peptide GE2270A .

3. Construction of 1,2-Dihydroxyaldehyde Fragments

  • Application Summary : 2-(Trimethylsilyl)thiazole is used as a source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments, en route to higher carbohydrates .
  • Methods of Application : It can be prepared from 2-bromothiazole, n-butyllithium and chlorotrimethylsilane . It is a useful one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes and dialdoses .

4. Synthesis of Amino Pentoses and Sphingosines

  • Application Summary : 2-(Trimethylsilyl)thiazole can be used in the synthesis of amino pentoses and sphingosines .

5. One-Carbon Homologation Method of Protected Monosaccharides

  • Application Summary : 2-(Trimethylsilyl)thiazole may be employed as a formyl anion equivalent for the one-carbon homologation method of protected monosaccharides, useful in the synthesis of the rare hexoses .

Safety And Hazards

2-(Trimethylsilyl)thiazole is flammable and may cause skin, eye, and respiratory irritation . It should be handled with suitable protective clothing, gloves, and eye/face protection, and used in a fume hood .

properties

IUPAC Name

trimethyl(1,3-thiazol-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCHUDDPWPQOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343242
Record name 2-(Trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)thiazole

CAS RN

79265-30-8
Record name 2-(Trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIMETHYLSILYL) THIAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 40.6 ml n-butyl lithium (1.6M in hexane) and 18 ml diethylether is added dropwise at −70° C. a solution of 5.03 g thiazole dissolved in 59 ml diethylether. After 30 min 6.41 g trimethylsilylchloride dissolved in 59 ml diethylether is added at −70° C. The reaction mixture is stirred at −70° C. for 1 h and allowed to warm up to room temperature. The mixture is washed with saturated NaHCO3 solution, dried over Na2SO4 and the solvent is evaporated. The residue is distilled, to yield the desired product.
Quantity
40.6 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Quantity
6.41 g
Type
reactant
Reaction Step Three
Quantity
59 mL
Type
solvent
Reaction Step Three
Quantity
59 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 8.28 g of 2-bromothiazole in 100 ml of ether at -78° C., under argon, was added 21.7 ml of n-butyl lithium in hexane. The mixture was stirred at -78° C. for 45 minutes then 6.8 ml of trimethylsilyl chloride was added. This mixture was stirred at -78° C. for 1 hour, warmed to -30° C. over 1 hour, then 0° C. over 1/2 hour and kept at 0° C. for 1 hour. The reaction was quenched with 50 ml of 50% saturated sodium bicarbonate and then diluted with 50 ml of ether. The ether solution was washed with 50 ml of brine, dried, filtered and evaporated, giving 10.81 g of 2-trimethylsilylthiazole as an amber colored oil.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a cooled solution (-98° C.) of n-butyllithium (2.5M in hexane, 5.39 mL, 13.4 mmol, 1.1 eq) in tetrahydrofuran (100 mL) under nitrogen was added a solution of 2-bromothiazole (2.00 g, 12.2 mmol) in tetrahydrofuran (30 mL). A suspension formed as the substrate was added. After stirring at -90° C. for 30 min, freshly distilled trimethylsilyl chloride (1.55 mL, 12.2 mmol, 1.0 eq) was added. The reaction was warmed to -30° C. over 1 h and quenched with saturated aqueous sodium bicarbonate (50 mL). The aqueous phase was extracted with diethyl ether (2×40 mL). Combined organic extracts were washed with aqueous bicarbonate (2×40 mL), saturated brine (1×40 mL) and dried with anhydrous sodium sulfate. The solvents were removed and the product purified by Kugelrohr distillation at reduced pressure (2400 pascal, 110° C.). By NMR the title compound was contaminated with small amounts of starting material but no further purification was considered necessary. No accurate yield was established. MS (CI, CH4) m/z 158 (M+1,100), 186 (M+29,17)
Quantity
5.39 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Mix n-butyl lithium (20.4 mL, 51.0 mmol, 2.5 M in hexane) with diethyl ether (50 mL) in a three-necked flask, equipped with a dropping funnel and thermometer. Cool to −78° C. and add dropwise a solution of thiazole (4.25 g, 50.0 mmol) in diethyl ether (50 mL). After the addition is complete, stir the reaction mixture at −78° C. for 30 min, followed by addition of chlorotrimethylsilane (5.4 g, 50.0 mmol). Stir at −78° C. for an hour and then warm to room temperature. Quench the reaction by adding saturated sodium bicarbonate. Extract the aqueous layer with diethyl ether. Wash the combined organic portions with brine and dry over sodium sulfate. Filter and concentrate under reduced pressure to give a residue. Purify by distillation to give 8.33 g (52-56° C./15 mm Hg) of title compound. 1H NMR (400 MHz, CDCl3) 8.13 (d, 1H, J=2.6 Hz), 7.54 (d, 1H, J=2.6 Hz), 0.43 (s, 9H).
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Trimethylsilyl)thiazole
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2-(Trimethylsilyl)thiazole
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Reactant of Route 5
2-(Trimethylsilyl)thiazole
Reactant of Route 6
Reactant of Route 6
2-(Trimethylsilyl)thiazole

Citations

For This Compound
241
Citations
A Dondoni, G Fantin, M Fogagnolo… - The Journal of Organic …, 1990 - ACS Publications
The stereochemistry and synthetic utility of the additionof 2-(trimethylsilyl) thiazole (2-TST, 1) to various N-protected-amino aldehydes is described. The reactions of 1 with IV-Boc-L-…
Number of citations: 182 pubs.acs.org
YD Wu, JK Lee, KN Houk… - The Journal of Organic …, 1996 - ACS Publications
The mechanism of the addition of 2-silylthiazole to formaldehyde has been studied by ab initio calculations at the MP2/6-31+G*//6-31G* level. The reaction is predicted to occur by the …
Number of citations: 12 pubs.acs.org
A Dondoni, G Fantin, M Fogagnolo… - The Journal of …, 1989 - ACS Publications
A new approach to long-chain sugars is demonstrated by the stereoselective conversion of D-glyceraldehyde acetonide (2a), L-threose acetonide (2b), and dialdogalactopyranose …
Number of citations: 118 pubs.acs.org
A Dondoni, A Marra, A Massi - the Journal of Organic Chemistry, 1997 - ACS Publications
The well established one-carbon homologation method of protected monosaccharides employing 2-(trimethylsilyl)thiazole (2-TST) as a formyl anion equivalent has been used for high …
Number of citations: 57 pubs.acs.org
A Dondoni, D Perrone, P Merino - The Journal of Organic …, 1995 - ACS Publications
(7) The nitrogen-protecting group control on stereoselectivity has been successfully extended to the reduction of chiral-amino ketones by metal hydrides (ref 31) and to the addition of 2-…
Number of citations: 82 pubs.acs.org
A Dondoni, AW Douglas, I Shinkai - The Journal of Organic …, 1993 - ACS Publications
In recent years one of us reported very facile and uncatalyzed replacement of the silyl group of 2-(trimethylsilyDthiazole (2-TST, 1) by various carbon electrophiles such as ketenes, acyl …
Number of citations: 22 pubs.acs.org
A Dondoni, G Fantin, M Fogagnolo… - The Journal of …, 1988 - ACS Publications
Synthetic routes to all possible regioisomeric mono- and bis (trimethylsilyl) thiazoles as well as to the tris-(trimethylsilyl) derivative via lithiation-silylation sequences of the thiazole ring …
Number of citations: 131 pubs.acs.org
B Alcaide, P Almendros, MC Redondo - 2007 - Wiley Online Library
Starting substrates, enantiopure spiranic or 3‐substituted 3‐alkoxy‐4‐oxoazetidine‐2‐carbaldehydes, were prepared from (R)‐2,3‐O‐isopropylideneglyceraldehyde derived azetidine‐2…
M Carcano, A Vasella - Helvetica chimica acta, 1998 - Wiley Online Library
The reaction of 2‐(trimethylsilyl)thiazole (2‐TST) with several ketones was tested in the presence or absence of aldehydes. The keto aldehyde 5 (Scheme 2) was prepared from 1 via the …
Number of citations: 12 onlinelibrary.wiley.com
A Dondoni - Pure and Applied Chemistry, 1990 - degruyter.com
New organometallic reagents. Use of 2-(trimethylsilyl)thiazole in acyclic stereoselective strategies Page 1 Pure & Appl. Chem., Vol. 62, No. 4, pp. 643-652 1990. Printed in Great …
Number of citations: 50 www.degruyter.com

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